molecular formula C15H19AsN2O3 B14644882 3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51908-92-0

3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

Katalognummer: B14644882
CAS-Nummer: 51908-92-0
Molekulargewicht: 350.24 g/mol
InChI-Schlüssel: HCUINKSHSSJPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that features both an aryl group and an arsenic atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors are used to maintain the required temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Reduced arsenic compounds.

    Substitution: Halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylphenylarsine: A precursor in the synthesis of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline.

    Ethylamine: Another precursor used in the synthesis.

    Arsenic Trioxide: A related compound with significant biological activity.

Eigenschaften

CAS-Nummer

51908-92-0

Molekularformel

C15H19AsN2O3

Molekulargewicht

350.24 g/mol

IUPAC-Name

3-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-9-7-12(2)8-10-13)14-5-4-6-15(17)11-14;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI-Schlüssel

HCUINKSHSSJPDP-UHFFFAOYSA-N

Kanonische SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)N.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.